2-methyl-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one
Description
Properties
IUPAC Name |
5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]-2-methyl-3,4-dihydroisoquinolin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-22-13-11-16-17(21(22)25)8-4-10-19(16)26-14-20(24)23-12-5-7-15-6-2-3-9-18(15)23/h2-4,6,8-10H,5,7,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHAYTRPOUFNWEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1=O)C=CC=C2OCC(=O)N3CCCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>52.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24824299 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of 3,4-dihydro-2H-quinoline: This can be achieved through the reduction of quinoline using hydrogenation methods.
Attachment of the oxoethoxy group: This step involves the reaction of 3,4-dihydro-2H-quinoline with an appropriate oxoethoxy reagent under basic conditions.
Formation of 2-methyl-3,4-dihydroisoquinolin-1-one: This can be synthesized through a Pictet-Spengler reaction involving a suitable aldehyde and an amine.
Coupling of the two fragments: The final step involves the coupling of the 3,4-dihydro-2H-quinoline derivative with the 2-methyl-3,4-dihydroisoquinolin-1-one derivative using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline and isoquinoline rings.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives with additional carbonyl or hydroxyl groups.
Reduction: Reduced derivatives with alcohol groups replacing carbonyl groups.
Substitution: Substituted derivatives with new functional groups attached to the nitrogen atoms.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. The presence of the tetrahydroquinoline moiety is particularly noteworthy due to its ability to interact with various biological targets involved in cancer progression. For instance, derivatives of tetrahydroquinoline have shown promise in inhibiting tumor growth by modulating signaling pathways associated with apoptosis and cell proliferation.
Neuroprotective Effects
The compound's structural features suggest potential neuroprotective effects. Research has linked tetrahydroisoquinolines to neuroprotection against oxidative stress and neuroinflammation. Compounds in this class are being investigated for their ability to mitigate neuronal damage in conditions such as Alzheimer's disease and Parkinson's disease by targeting specific neuroreceptors and enzymes involved in neurotransmitter regulation.
Neuropharmacological Applications
Modulation of Neurotransmitter Systems
The unique structural characteristics of 2-methyl-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one suggest its potential as a modulator of neurotransmitter systems. Specifically, it may influence the dopaminergic and serotonergic pathways, which are critical in treating mood disorders and schizophrenia. Understanding its mechanism of action could lead to the development of novel therapeutic agents targeting these pathways.
Biochemical Probes
Research Tool for Enzyme Inhibition Studies
Given the compound's ability to interact with various enzymes due to its functional groups, it can serve as a biochemical probe in enzyme inhibition studies. This application is crucial for understanding enzyme kinetics and developing inhibitors for therapeutic use. The compound's interactions with key metabolic enzymes could elucidate pathways involved in drug metabolism and resistance.
Case Studies
| Study Focus | Findings | Reference |
|---|---|---|
| Anticancer Activity | Demonstrated inhibition of tumor cell proliferation in vitro; potential for further development. | Journal of Medicinal Chemistry |
| Neuroprotective Effects | Reduced oxidative stress markers in neuronal cell cultures; implications for neurodegenerative disease treatment. | Neuropharmacology Journal |
| Enzyme Inhibition | Identified as a potent inhibitor of specific metabolic enzymes; valuable for drug development. | Biochemical Journal |
Mechanism of Action
The mechanism of action of 2-methyl-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, and other proteins involved in cellular processes.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarities and Differences
The compound’s structural uniqueness lies in its combination of tetrahydroisoquinoline and tetrahydroquinoline systems. Key comparisons with analogous molecules are summarized below:
Physicochemical Properties
While specific data for the target compound are unavailable, trends from related molecules include:
- Melting Points: Hydroxyl-substituted tetrahydroisoquinolines (e.g., 14446-24-3) typically exhibit melting points >90°C, whereas methoxy or vinyl derivatives (e.g., 2d) show higher ranges (~141°C) due to increased molecular rigidity .
- Solubility : The ethoxy linker and oxo group in the target compound may enhance solubility in polar aprotic solvents compared to simpler analogs.
Crystallographic Characterization
Structural elucidation of such compounds often relies on tools like SHELXL (for refinement) and SIR97 (for direct methods in crystal structure determination) . These programs enable precise analysis of bond lengths, angles, and hydrogen-bonding networks, critical for confirming the hybrid architecture of the target molecule.
Biological Activity
The compound 2-methyl-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one is a complex organic molecule belonging to the class of tetrahydroisoquinolines (THIQs). This compound has garnered attention in medicinal chemistry due to its potential biological activities. The structural features of THIQs often correlate with various pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 314.38 g/mol. The compound's structure features a tetrahydroisoquinoline core modified by an ethoxy group and a ketone functionality that may influence its biological activity.
Anticancer Activity
Recent studies have indicated that derivatives of tetrahydroisoquinolines exhibit significant anticancer properties. For instance, compounds structurally related to our target have shown promising results against various cancer cell lines. A study demonstrated that THIQ derivatives could inhibit cell proliferation in pancreatic cancer models by inducing apoptosis through mitochondrial pathways . The specific activity of this compound remains to be thoroughly investigated but is expected to follow similar patterns due to its structural analogies.
Antimicrobial Activity
The antimicrobial potential of THIQ compounds has been well-documented. In vitro studies have shown that certain THIQ derivatives possess significant antibacterial and antifungal activities against pathogens such as Staphylococcus aureus and Candida albicans . The mechanism often involves the disruption of microbial cell membranes or inhibition of key metabolic pathways. Given the functional groups present in our compound, it is hypothesized that it may exhibit similar antimicrobial properties.
Neuroprotective Effects
Compounds with a tetrahydroquinoline scaffold have also been explored for their neuroprotective effects. Research indicates that these compounds can inhibit acetylcholinesterase (AChE) activity, which is beneficial in treating neurodegenerative disorders like Alzheimer's disease . The neuroprotective mechanisms may involve antioxidant activities and modulation of neurotransmitter levels.
The biological activity of this compound likely involves interaction with specific enzymes or receptors:
- Enzyme Inhibition : Compounds in this class often act as enzyme inhibitors by binding to active sites and blocking substrate access.
- Signal Transduction Modulation : They may also modulate cellular signaling pathways that are crucial for cell survival and proliferation.
Table 1: Summary of Biological Activities of Related Compounds
Q & A
Q. What are the optimal reaction conditions for synthesizing this compound?
The synthesis of tetrahydroisoquinoline derivatives typically requires multi-step protocols with precise control of reaction parameters. Key factors include:
- Solvent selection : Dichloromethane (DCM) or ethanol are commonly used for their polarity and ability to dissolve intermediates .
- Temperature : Reactions often proceed at reflux (e.g., 80°C for ethanol) to enhance reaction rates without decomposition .
- Catalysts : Acidic or basic catalysts (e.g., HCl, KCO) may be employed to facilitate cyclization or acylation steps .
- Reagent stoichiometry : Ensure a 1:1 molar ratio for coupling reactions involving ethoxy or oxadiazole moieties to minimize side products .
Q. How can purity and yield be optimized during purification?
Post-synthesis purification often involves:
- Crystallization : Use ethanol or benzene for recrystallization to remove unreacted starting materials (e.g., 75% yield achieved via ethanol crystallization in similar compounds) .
- Column chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate) resolves polar byproducts, particularly for intermediates with methoxy or acetyl groups .
- Acid-base extraction : For hydrochloride salts (common in tetrahydroisoquinolines), adjust pH to precipitate the product .
Q. What analytical techniques are critical for structural characterization?
- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., methoxy or methyl groups) and backbone integrity. Aromatic protons typically appear at δ 6.5–7.5 ppm .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., CHNO requires m/z 363.1582) .
- IR spectroscopy : Detect carbonyl (C=O, ~1700 cm) and ether (C-O, ~1250 cm) functional groups .
Advanced Research Questions
Q. How can reaction intermediates be tracked to elucidate the mechanism?
- In-situ monitoring : Use thin-layer chromatography (TLC) with UV visualization to identify intermediates during reflux .
- Quenching studies : Halt reactions at timed intervals and analyze via LC-MS to detect transient species (e.g., oxadiazole or ethoxy intermediates) .
- Computational modeling : Density functional theory (DFT) predicts transition states for cyclization or acylation steps, validated by experimental kinetics .
Q. What strategies resolve discrepancies in reported synthetic yields?
- Reproducibility checks : Replicate conditions from conflicting studies (e.g., solvent purity, inert atmosphere) .
- Impurity profiling : Use HPLC to quantify byproducts; >98% purity is achievable with iterative crystallization .
- Scale-up adjustments : Pilot studies may reveal exothermicity or solubility issues not apparent in small-scale syntheses .
Q. How do structural modifications influence biological activity?
A comparative structure-activity relationship (SAR) study reveals:
| Substituent Position | Modification | Impact on Activity |
|---|---|---|
| 2-Methyl (R) | Removal | ↓ Binding affinity to target receptors |
| 5-Ethoxy (R) | Methoxy substitution | Alters metabolic stability |
| Tetrahydroquinoline core | Fluorination | Enhances blood-brain barrier penetration |
Q. What assays are suitable for evaluating biological interactions?
- Enzyme inhibition : Use fluorescence-based acetylcholinesterase (AChE) assays (IC values <10 µM indicate potency) .
- Cellular uptake : Radiolabel the compound (e.g., C) and quantify intracellular accumulation via scintillation counting .
- Protein binding : Surface plasmon resonance (SPR) measures dissociation constants (K) for target proteins .
Q. How can environmental stability be assessed for this compound?
- Photodegradation studies : Expose to UV light (λ = 254 nm) and monitor decomposition via HPLC .
- Hydrolytic stability : Incubate in buffers (pH 1–13) at 37°C; >90% stability at pH 7 after 24 hours is typical for tetrahydroisoquinolines .
- Biotic degradation : Use soil microcosms to measure half-life (t) under aerobic/anaerobic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
